molecular formula C27H17Cl2N8Na3O9S3 B14171733 trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate CAS No. 68892-31-9

trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate

Cat. No.: B14171733
CAS No.: 68892-31-9
M. Wt: 833.5 g/mol
InChI Key: UPDVDGUOBRUKAJ-UHFFFAOYSA-K
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Description

Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties and is often used in dyeing processes. The compound’s structure includes multiple sulfonate groups, which enhance its solubility in water, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate involves several steps. The process typically starts with the diazotization of 4,6-dichloro-1,3,5-triazine, followed by coupling with 5-sulfonatonaphthalen-1-ylamine. The resulting intermediate is then further diazotized and coupled with 2,5-dimethylphenylamine, followed by another diazotization and coupling with benzene-1,4-disulfonate. The reaction conditions often involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The raw materials are mixed in reactors under controlled conditions, and the product is purified through filtration, crystallization, and drying. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break down the azo bonds, leading to simpler aromatic compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can produce simpler amines and sulfonates.

Scientific Research Applications

Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

    Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it vibrant color properties. The molecular targets include various substrates in dyeing processes, where it forms stable complexes with fibers. The pathways involved often include interactions with functional groups on the substrates, leading to strong binding and colorfastness.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonato-2-naphthyl)diazenyl]-2,7-naphthalenedisulfonate
  • Trisodium 4-[(E)-{8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonato-2-naphthyl}diazenyl]benzoate

Uniqueness

Trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate is unique due to its specific structural arrangement, which imparts distinct color properties and solubility characteristics. Its multiple sulfonate groups enhance water solubility, making it particularly useful in aqueous applications.

Properties

CAS No.

68892-31-9

Molecular Formula

C27H17Cl2N8Na3O9S3

Molecular Weight

833.5 g/mol

IUPAC Name

trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3

InChI Key

UPDVDGUOBRUKAJ-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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